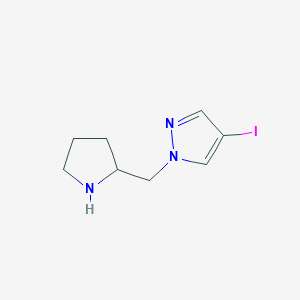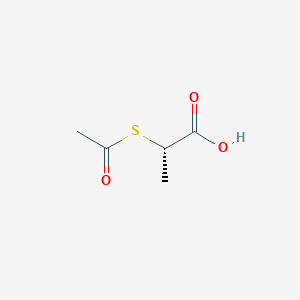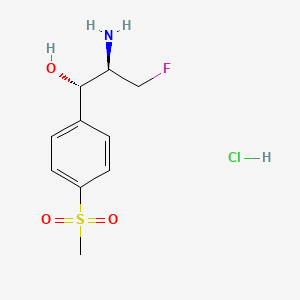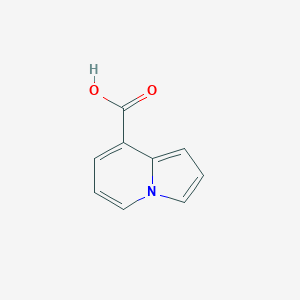![molecular formula C16H20F3N3O8S B13437283 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are typically proprietary information held by manufacturers and research institutions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups and coupling agents to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides.
Reduction: The nitro group (-NO2) can be reduced to an amine (-NH2).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics for the site-specific modification of proteins.
Industry: Used in the production of specialized biochemical reagents.
Wirkmechanismus
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its ability to modify proteins through covalent bonding. The mercapto group can form disulfide bonds with cysteine residues in proteins, while the nitrophenyl group can participate in various chemical reactions, altering the protein’s function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-(tert-Butoxycarbonyl)-L-lysine: Another lysine derivative used in peptide synthesis.
N6-(Benzyloxycarbonyl)-L-lysine: Used for protecting lysine residues in peptide synthesis.
N6-(Fmoc)-L-lysine: Commonly used in solid-phase peptide synthesis.
Uniqueness
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its combination of a mercapto group and a nitrophenyl group, which allows for versatile chemical modifications and applications in various fields of research .
Eigenschaften
Molekularformel |
C16H20F3N3O8S |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O6S.C2HF3O2/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22;3-2(4,5)1(6)7/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19);(H,6,7) |
InChI-Schlüssel |
QLYAGYHIPMMOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)



![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)


![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)


